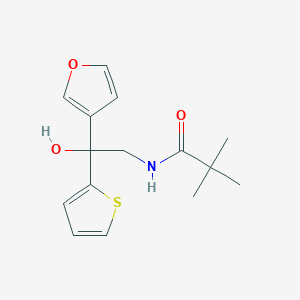![molecular formula C15H21NO3 B2901394 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone CAS No. 763916-51-4](/img/structure/B2901394.png)
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is a biochemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 . This compound is primarily used in proteomics research and is known for its unique structure, which includes an ethoxy group, a morpholin-4-ylmethyl group, and a phenyl ring .
Méthodes De Préparation
The synthesis of 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone involves several steps. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 4-ethoxy-3-(morpholin-4-ylmethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with ethanoyl chloride to yield the final product .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis typically involves standard organic synthesis techniques, including refluxing, distillation, and purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Applications De Recherche Scientifique
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The ethoxy and morpholin-4-ylmethyl groups contribute to its binding affinity and specificity towards certain proteins or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone include:
1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.
1-[4-Ethoxy-3-(piperidin-4-ylmethyl)phenyl]ethanone: The morpholine ring is replaced with a piperidine ring, altering its chemical and biological properties.
1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]propanone: This compound has a propanone group instead of an ethanone group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provide distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
1-[4-ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-19-15-5-4-13(12(2)17)10-14(15)11-16-6-8-18-9-7-16/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHAYRAAFOGQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2901312.png)




![2-(1,2-benzisoxazol-3-yl)-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B2901321.png)


![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-isopropylazetidine-3-carboxamide](/img/structure/B2901326.png)


![2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2901332.png)

